Iolopride (123I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

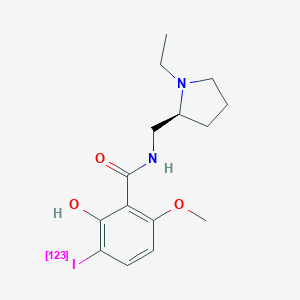

Iodine-123 labeled iolopride (123I) is a radiopharmaceutical compound that is used in the field of nuclear medicine. It is a dopamine D2 receptor antagonist that is used in single-photon emission computed tomography (SPECT) imaging to visualize the distribution of dopamine receptors in the brain.

Applications De Recherche Scientifique

Iolopride (Iolopride (123I)) is primarily used in SPECT imaging to visualize the distribution of dopamine receptors in the brain. It is a useful tool in the diagnosis and monitoring of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. It can also be used to study the effects of drugs on the dopamine receptor system.

Mécanisme D'action

Iolopride (Iolopride (123I)) binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of iolopride (Iolopride (123I)) to these receptors can be visualized using SPECT imaging. The distribution of dopamine receptors in the brain can provide useful information about the function of the dopamine system and its role in various neurological disorders.

Biochemical and Physiological Effects

Iolopride (Iolopride (123I)) has no known biochemical or physiological effects on the body. It is a safe and non-invasive imaging agent that is eliminated from the body through the urinary system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of iolopride (Iolopride (123I)) is its high selectivity for dopamine D2 receptors. This allows for accurate imaging of the distribution of dopamine receptors in the brain. However, iolopride (Iolopride (123I)) has a short half-life of approximately 13 hours, which limits its use in longitudinal studies. It also has a relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in dopamine receptor density.

Orientations Futures

There are several future directions for the use of iolopride (Iolopride (123I)) in scientific research. One area of interest is the study of the dopamine system in aging and neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new imaging agents that are more selective and have a longer half-life than iolopride (Iolopride (123I)). Additionally, the use of iolopride (Iolopride (123I)) in combination with other imaging techniques such as magnetic resonance imaging (MRI) may provide more detailed information about the structure and function of the brain.

Méthodes De Synthèse

The synthesis of iolopride (Iolopride (123I)) involves the reaction between the precursor molecule, iolopride, and iodine-123. The precursor molecule is first dissolved in a solvent and then mixed with iodine-123. The reaction mixture is then heated to a high temperature, and the resulting product is purified using high-performance liquid chromatography (HPLC).

Propriétés

Numéro CAS |

113716-48-6 |

|---|---|

Nom du produit |

Iolopride (123I) |

Formule moléculaire |

C15H21IN2O3 |

Poids moléculaire |

400.24 g/mol |

Nom IUPAC |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |

Clé InChI |

CANPFCFJURGKAX-SCBSARHOSA-N |

SMILES isomérique |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

SMILES canonique |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Autres numéros CAS |

113716-48-6 |

Synonymes |

123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)